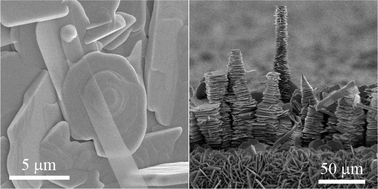New growth modes of molybdenum oxide layered 1D structures using alternative catalysts: transverse mode vs. axial mode†
CrystEngComm Pub Date: 2014-12-04 DOI: 10.1039/C4CE01869A
Abstract
Different from the common metal catalysts (e.g., Au) employed in catalyst-assisted growth of one-dimensional (1D) structures, a variety of molybdenum oxide (MoO3) layered 1D structures were synthesized using a group of alternative alkali metal based catalysts. In contrast to the sole axial growth mode found in conventional catalyst-assisted growth, two different growth modes were observed for the MoO3 1D growth here: transverse growth and axial growth. In the transverse mode, the 1D structures grow perpendicularly to the catalyst-deposition axis with the catalyst particles sitting on the side surfaces of the 1D structures; whereas in the axial mode, the growth direction is along the catalyst-deposition axis. The growth modes were explained by a modified vapor–solid–solid (VSS) mechanism, and the factors that affect the growth were explored. Based on the proposed growth mechanism, the growth was extended to a large family of alkali metal based catalysts and hierarchical structures were realized by multiple-growth approaches. This growth mechanism provides a new approach to control the orientation of 1D structures and can be applied to different layered materials.


Recommended Literature
- [1] Design and synthesis of an AIE-active polymeric H2S-donor with capacity for self-tracking†
- [2] Copper-alloy catalysts: structural characterization and catalytic synergies†
- [3] Capillary flow in microchannel circuitry of scleral lenses
- [4] Section IV.—Papers and discussion on “adsorption phenomena”. The phenomena of absorption in soils: a critical discussion of the hypotheses put forward
- [5] Back cover
- [6] In situ spectroscopic investigations of MoOx/Fe2O3 catalysts for the selective oxidation of methanol†
- [7] Editorial
- [8] Reviews
- [9] Formamidine and cesium-based quasi-two-dimensional perovskites as photovoltaic absorbers†
- [10] Back cover










